

Spectroscopic Profile of 1-(Pyridin-3-ylmethyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(Pyridin-3-ylmethyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, **1-(Pyridin-3-ylmethyl)piperazine**. This compound, featuring a pyridine ring linked to a piperazine moiety via a methylene bridge, is a key intermediate in the synthesis of various pharmacologically active agents. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in drug discovery and development.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-(Pyridin-3-ylmethyl)piperazine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.52	d	1H	Pyridine C2-H
8.48	dd	1H	Pyridine C6-H
7.68	dt	1H	Pyridine C4-H
7.28	dd	1H	Pyridine C5-H
3.51	s	2H	-CH ₂ - (Methylene bridge)
2.89	t	4H	Piperazine -CH ₂ -N-CH ₂ - (distal)
2.43	t	4H	Piperazine -CH ₂ -N-CH ₂ - (proximal)
1.85	s (br)	1H	Piperazine N-H

Solvent: CDCl₃. The assignments are based on the analysis of related structures and predicted chemical shifts.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
149.8	Pyridine C6
149.1	Pyridine C2
136.5	Pyridine C4
133.8	Pyridine C3
123.5	Pyridine C5
59.8	-CH ₂ - (Methylene bridge)
54.2	Piperazine C (proximal)
45.9	Piperazine C (distal)

Solvent: CDCl_3 . The assignments are based on the analysis of related structures and predicted chemical shifts.

Table 3: FT-IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
3280	Medium, Broad	N-H Stretch (Piperazine)
3030 - 2800	Medium-Strong	C-H Stretch (Aromatic and Aliphatic)
1600, 1580, 1475, 1425	Medium-Strong	C=C and C=N Stretch (Pyridine Ring)
1440	Medium	CH_2 Bend (Scissoring)
1290	Medium	C-N Stretch
1120, 1025	Medium-Strong	Ring Vibrations (Pyridine)
800, 710	Strong	C-H Out-of-plane Bend (Pyridine)

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data

m/z	Adduct	Fragmentation
178.1339	$[\text{M}+\text{H}]^+$	Molecular Ion
200.1158	$[\text{M}+\text{Na}]^+$	Sodium Adduct
92.0500	$[\text{C}_5\text{H}_4\text{NCH}_2]^+$	Pyridin-3-ylmethyl cation
86.0969	$[\text{C}_4\text{H}_{10}\text{N}_2]^+$	Piperazine cation

Ionization Mode: Electrospray Ionization (ESI). The data is based on predicted fragmentation patterns.

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **1-(Pyridin-3-ylmethyl)piperazine** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or other suitable deuterated solvent in a 5 mm NMR tube.

^1H NMR Acquisition:

- The spectrometer is tuned to the proton frequency.
- A standard one-pulse sequence is used to acquire the spectrum.
- Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).

^{13}C NMR Acquisition:

- The spectrometer is tuned to the carbon frequency.
- A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the spectrum.
- A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ^{13}C .
- The chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:

- **KBr Pellet Method:** A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Thin Film Method:** If the sample is a liquid or a low-melting solid, a drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

- A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank pellet) is recorded.
- The sample is placed in the spectrometer's sample holder.
- The spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer.

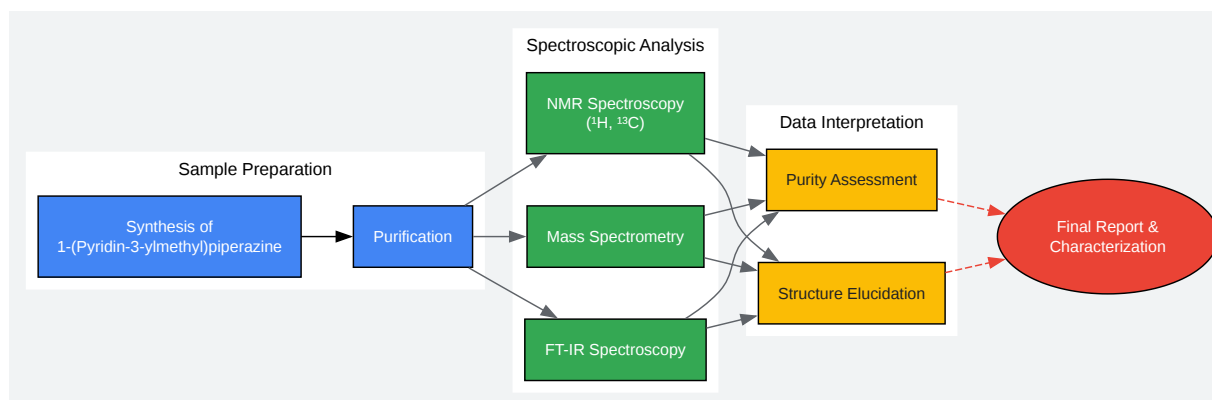
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Data Acquisition:

- The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- The instrument is operated in positive ion mode to detect protonated molecules ($[\text{M}+\text{H}]^+$).
- A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
- For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 178.13) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for **1-(Pyridin-3-ylmethyl)piperazine**.



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Caption: Workflow for Spectroscopic Analysis.

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